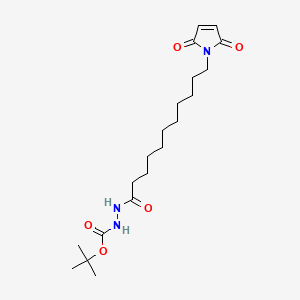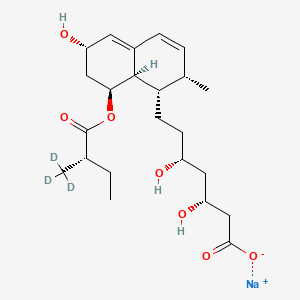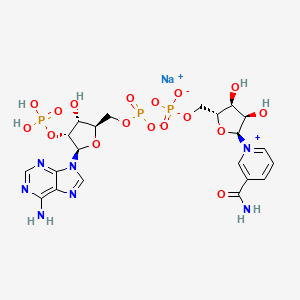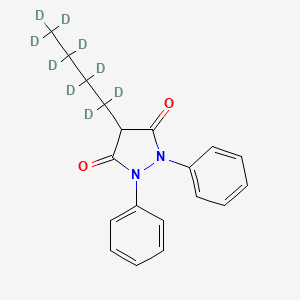
11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate is a chemical compound with the molecular formula C20H33N3O5 . It has a molecular weight of 395.49 . This compound is used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate is represented by the formula C20H33N3O5 . Detailed structural analysis would require more specific information or computational resources.Physical And Chemical Properties Analysis
The physical and chemical properties of 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate are not detailed in the sources I found. For comprehensive information, a detailed laboratory analysis or consultation with a chemical database would be required .Wissenschaftliche Forschungsanwendungen
Synthesis of Schiff Bases
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of Schiff bases .
Comprehensive and Detailed Summary of the Application
“11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate” is used in the synthesis of tertiary butyl carbazate based Schiff base compounds . Schiff bases are of interest in organic chemistry due to their role in the synthesis of natural products, pharmaceutical and medicinal compounds, as well as polymers and materials .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis of these Schiff base compounds is accomplished using an efficient high yielding and reusable H-BETA catalyst in ethanol . The catalyst is prepared and characterized by FT-IR, XRD, DSC-TGA, BET and SEM analysis . The heterogeneous catalyst is selective, easily recovered, and can be used for up to five times without obvious loss in catalytic activity .
Thorough Summary of the Results or Outcomes Obtained
The resulting Schiff bases were characterized by spectral data analysis . The protocol developed for this synthesis has several advantages, including a simple workup procedure, no need for column chromatography, short reaction time, high yield, and reusability of the catalyst .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[11-(2,5-dioxopyrrol-1-yl)undecanoylamino]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O5/c1-20(2,3)28-19(27)22-21-16(24)12-10-8-6-4-5-7-9-11-15-23-17(25)13-14-18(23)26/h13-14H,4-12,15H2,1-3H3,(H,21,24)(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTFCGXTQDBNFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCCCCCCCCCN1C(=O)C=CC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652624 |
Source


|
| Record name | tert-Butyl 2-[11-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)undecanoyl]hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate | |
CAS RN |
1076198-39-4 |
Source


|
| Record name | 1,1-Dimethylethyl 2-[11-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxoundecyl]hydrazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-[11-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)undecanoyl]hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/no-structure.png)









